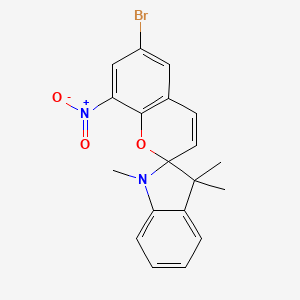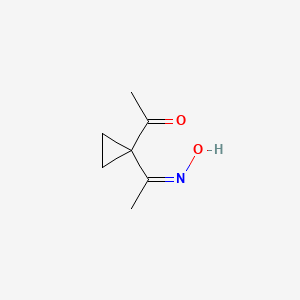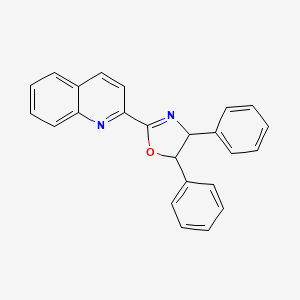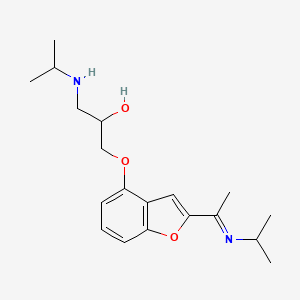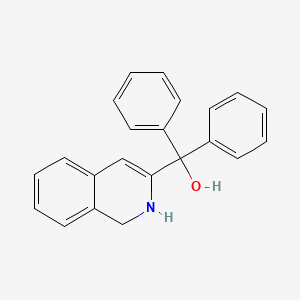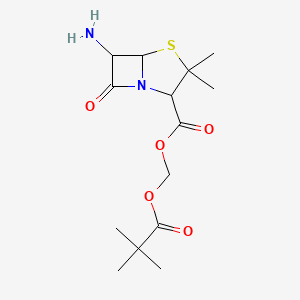
6-Aminopenicillanic acid pivaloyloxymethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivaloyloxymethyl 6-aminopenicilanate is a chemical compound known for its role as a prodrug. It is derived from 6-aminopenicillanic acid and is often used in pharmaceutical applications due to its ability to enhance the bioavailability of drugs. The compound is characterized by the presence of a pivaloyloxymethyl group, which serves as a protective group in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pivaloyloxymethyl 6-aminopenicilanate typically involves the reaction of 6-aminopenicillanic acid with chloromethyl pivalate. This reaction is carried out under controlled conditions to ensure the formation of the desired ester . The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.
Industrial Production Methods: In an industrial setting, the production of Pivaloyloxymethyl 6-aminopenicilanate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions: Pivaloyloxymethyl 6-aminopenicilanate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of the ester bond is a common reaction, leading to the release of the active drug .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Can occur in the presence of nucleophiles under mild conditions.
Major Products: The primary product of hydrolysis is 6-aminopenicillanic acid, which retains its biological activity. Other reactions may yield various intermediates and by-products depending on the specific conditions and reagents used .
Applications De Recherche Scientifique
Pivaloyloxymethyl 6-aminopenicilanate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pivaloyloxymethyl 6-aminopenicilanate involves its conversion to the active drug upon hydrolysis. The pivaloyloxymethyl group is cleaved, releasing 6-aminopenicillanic acid, which exerts its antibacterial effects by inhibiting cell wall synthesis in bacteria. This inhibition occurs through the binding to penicillin-binding proteins, disrupting the formation of peptidoglycan cross-links essential for bacterial cell wall integrity .
Comparaison Avec Des Composés Similaires
Pivampicillin: Another prodrug that enhances the bioavailability of ampicillin.
Pivmecillinam: A prodrug of mecillinam used to treat urinary tract infections.
Cefditoren pivoxil: A prodrug of cefditoren, used as an antibiotic.
Uniqueness: Pivaloyloxymethyl 6-aminopenicilanate is unique due to its specific application in enhancing the bioavailability of 6-aminopenicillanic acid derivatives. Its ability to improve drug solubility and stability makes it a valuable compound in pharmaceutical development .
Propriétés
Formule moléculaire |
C14H22N2O5S |
|---|---|
Poids moléculaire |
330.40 g/mol |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl 6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H22N2O5S/c1-13(2,3)12(19)21-6-20-11(18)8-14(4,5)22-10-7(15)9(17)16(8)10/h7-8,10H,6,15H2,1-5H3 |
Clé InChI |
JMTFSKONGWQPEC-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)N)C(=O)OCOC(=O)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)
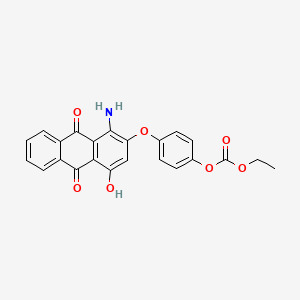
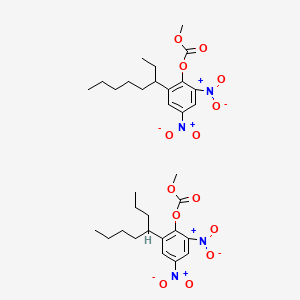
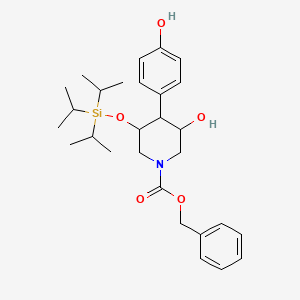
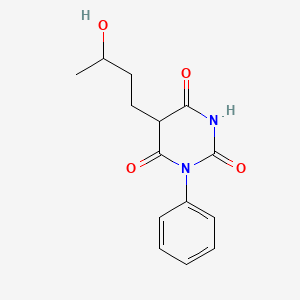
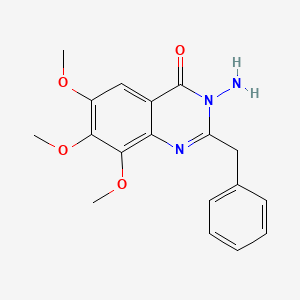
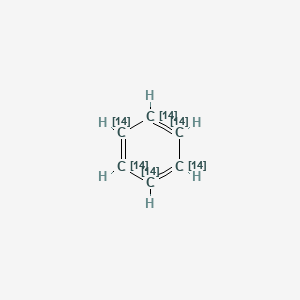
![7-chloro-5-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B13834488.png)
